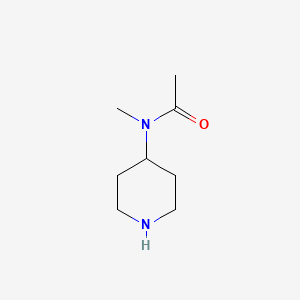
N-methyl-N-(piperidin-4-yl)acetamide
Descripción general
Descripción
“N-methyl-N-(piperidin-4-yl)acetamide” is a chemical compound with the CAS Number: 83180-55-6 . It has a molecular weight of 156.23 and its IUPAC name is N-methyl-N-(4-piperidinyl)acetamide .
Molecular Structure Analysis
The InChI code for “N-methyl-N-(piperidin-4-yl)acetamide” is 1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 . This indicates that the compound has a structure of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.
Physical And Chemical Properties Analysis
“N-methyl-N-(piperidin-4-yl)acetamide” has a molecular weight of 156.23 . The InChI code is 1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various drugs. The synthesis of N-methyl-N-(piperidin-4-yl)acetamide can lead to the formation of substituted piperidines, which are present in over twenty classes of pharmaceuticals . These compounds are integral in creating new molecules with potential therapeutic effects.
Development of Anticancer Agents
Research indicates that piperidine derivatives, including N-methyl-N-(piperidin-4-yl)acetamide , are explored for their anticancer properties . They may inhibit cancer cell growth or interfere with specific pathways essential for tumor development.
Antiviral Research
Piperidine compounds are studied for their antiviral capabilitiesN-methyl-N-(piperidin-4-yl)acetamide could be a precursor in synthesizing agents that target viral replication or protein function, contributing to the development of new antiviral drugs .
Antimalarial Activity
The structural motif of piperidine is often found in compounds with antimalarial activity. Derivatives of N-methyl-N-(piperidin-4-yl)acetamide might be used to create treatments that are effective against resistant strains of malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives are known to possess antimicrobial and antifungal propertiesN-methyl-N-(piperidin-4-yl)acetamide could be utilized to develop new agents that combat a range of bacterial and fungal infections .
Analgesic and Anti-inflammatory Uses
The compound’s derivatives may act on the central nervous system to provide pain relief or reduce inflammation, making them potential candidates for analgesic and anti-inflammatory medications .
Neurodegenerative Disease Treatment
There is ongoing research into the use of piperidine derivatives in treating neurodegenerative diseases like Alzheimer’sN-methyl-N-(piperidin-4-yl)acetamide might contribute to the synthesis of drugs that can alleviate symptoms or slow disease progression .
Psychiatric Disorder Management
Compounds containing the piperidine structure are being investigated for their potential in managing psychiatric disordersN-methyl-N-(piperidin-4-yl)acetamide could lead to the creation of new antipsychotic drugs that help treat conditions such as schizophrenia .
Propiedades
IUPAC Name |
N-methyl-N-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQXPTUMTGDBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614327 | |
| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(piperidin-4-yl)acetamide | |
CAS RN |
83180-55-6 | |
| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

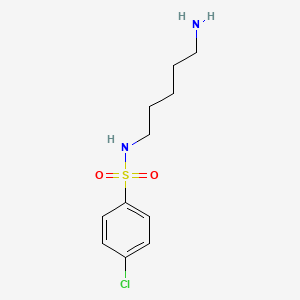

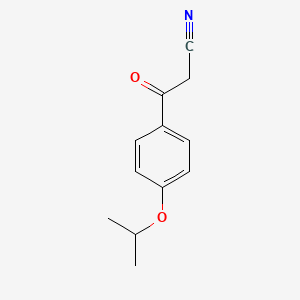

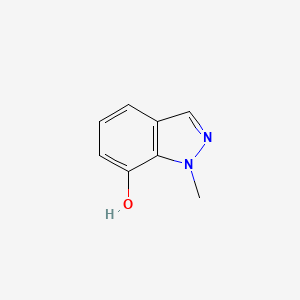



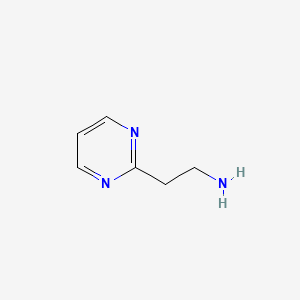

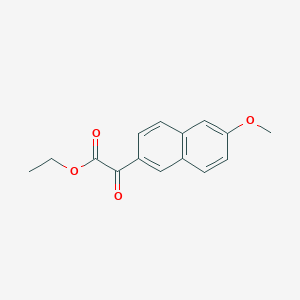

![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)
